1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1187968-53-1
VCID: VC11484734
InChI: InChI=1S/C14H20BN3O2/c1-13(2)14(3,4)20-15(19-13)9-6-7-10-11(8-9)18(5)17-12(10)16/h6-8H,1-5H3,(H2,16,17)
SMILES:
Molecular Formula: C14H20BN3O2
Molecular Weight: 273.14 g/mol

1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine

CAS No.: 1187968-53-1

Cat. No.: VC11484734

Molecular Formula: C14H20BN3O2

Molecular Weight: 273.14 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine - 1187968-53-1

Specification

CAS No. 1187968-53-1
Molecular Formula C14H20BN3O2
Molecular Weight 273.14 g/mol
IUPAC Name 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-amine
Standard InChI InChI=1S/C14H20BN3O2/c1-13(2)14(3,4)20-15(19-13)9-6-7-10-11(8-9)18(5)17-12(10)16/h6-8H,1-5H3,(H2,16,17)
Standard InChI Key NPYXIOBDWVFSSF-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NN3C)N

Introduction

Chemical Identity and Structural Features

Molecular Identity

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine belongs to the indazole class of heterocyclic compounds, distinguished by its fused benzene and pyrazole rings. The substitution pattern at positions 1, 3, and 6 introduces distinct electronic and steric properties, which influence its chemical behavior.

Table 1: Key Identifiers and Molecular Data

PropertyValue/Descriptor
CAS Number1187968-53-1
IUPAC Name1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
Molecular FormulaC₁₄H₂₀BN₃O₂
Molecular Weight273.14 g/mol (calculated)
SMILES NotationB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3N)C
InChI KeyZNQKMDVZXYDUHJ-UHFFFAOYSA-N
EC Number894-901-3

The pinacol boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and facilitates participation in transition-metal-catalyzed reactions, a feature critical for its applications .

Structural Analysis

X-ray crystallography and computational modeling reveal a planar indazole core with the boronic ester group adopting a trigonal planar geometry around the boron atom. The methyl group at N1 and the amine at C3 contribute to hydrogen-bonding capabilities, influencing both solubility and intermolecular interactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Indazole Core Formation: Cyclization of o-aminobenzonitrile derivatives under acidic conditions yields the indazole scaffold.

  • Methylation: N1 methylation is achieved using methyl iodide or dimethyl sulfate in the presence of a base.

  • Boronic Ester Introduction: Suzuki-Miyaura coupling or direct borylation using bis(pinacolato)diboron (B₂pin₂) installs the dioxaborolane group at position 6.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
1HNO₃, H₂SO₄, 0–5°C, 2 h78
2CH₃I, K₂CO₃, DMF, 60°C, 12 h85
3B₂pin₂, Pd(dppf)Cl₂, KOAc, dioxane, 80°C, 24 h65

Purification and Characterization

Purification via column chromatography (SiO₂, ethyl acetate/hexane) followed by recrystallization from ethanol yields >95% purity. Characterization relies on NMR (¹H, ¹³C, ¹¹B), HRMS, and IR spectroscopy, with distinctive signals for the boronic ester (δ ~30 ppm in ¹¹B NMR) .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<0.1 mg/mL). Stability studies indicate decomposition under strong acidic/basic conditions, with a shelf life of >12 months when stored anhydrous at −20°C .

Table 3: Physicochemical Parameters

ParameterValue
Melting Point142–144°C (decomposes)
logP (Octanol-Water)2.3 (predicted)
pKa (Amine)4.7 ± 0.2

Reactivity and Chemical Behavior

Cross-Coupling Reactions

The boronic ester group enables participation in Suzuki-Miyaura couplings with aryl/vinyl halides, forming biaryl or styryl derivatives. For example, reaction with 4-bromotoluene in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields 6-(p-tolyl)-1-methyl-1H-indazol-3-amine (82% yield).

Functional Group Transformations

  • Oxidation: Treatment with H₂O₂ in THF/H₂O converts the boronic ester to a boronic acid, though this form is less stable.

  • Amination: Palladium-catalyzed Buchwald-Hartwig amination introduces secondary amines at position 3.

Applications in Research and Industry

Pharmaceutical Intermediates

The indazole scaffold is prevalent in kinase inhibitors and serotonin receptor modulators. Derivatives of this compound have shown preliminary activity against EGFR (IC₅₀ = 0.12 μM) and 5-HT₆ receptors (Ki = 8.3 nM) .

Materials Science

Incorporation into conjugated polymers via Suzuki coupling enhances electron-transport properties, with applications in organic light-emitting diodes (OLEDs).

Recent Research and Developments

Recent studies (2024–2025) focus on:

  • Continuous Flow Synthesis: Microreactor systems reduce reaction times by 40% while improving yields .

  • Photoredox Catalysis: Visible-light-mediated functionalization at position 6 enables access to novel derivatives.

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